
Fluorescein (sodium salt)
Overview
Description
Fluorescein sodium salt (C₂₀H₁₀Na₂O₅, CAS 518-47-8) is the disodium salt of fluorescein, a xanthene dye renowned for its pH-sensitive fluorescence and broad applications in biomedical imaging, diagnostic ophthalmology, and environmental tracing . It exhibits strong green-yellow fluorescence under blue light (excitation: ~490 nm, emission: ~514 nm) and is highly water-soluble, making it ideal for intravenous use in retinal angiography and as a fluorescent tracer in cellular studies . Its anionic nature and lack of primary amine groups contribute to rapid intracellular diffusion and minimal lysosomal sequestration compared to cationic analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein (sodium salt) is synthesized through the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures around 195°C. The resulting fluorescein is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of fluorescein (sodium salt) involves several purification steps to ensure high purity. The crude product is dissolved in sodium hydroxide solution, filtered, and precipitated by acidification. The precipitate is then washed, dried, and recrystallized to obtain the final product .
Types of Reactions:
Oxidation: Fluorescein (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form leucofluorescein, a colorless compound that can revert to fluorescein upon oxidation.
Substitution: Fluorescein (sodium salt) can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized fluorescein derivatives.
Reduction: Leucofluorescein.
Substitution: Halogenated fluorescein derivatives.
Scientific Research Applications
Medical Applications
1. Ophthalmology
- Fluorescein Angiography : This technique utilizes fluorescein sodium to visualize retinal blood vessels. It aids in diagnosing conditions such as diabetic retinopathy and macular degeneration by highlighting vascular abnormalities through a series of photographs taken after intravenous injection of the dye .
- Topical Uses : Fluorescein is employed in diagnosing corneal abrasions, ulcers, and infections. It helps assess tear film stability in contact lens fittings .
2. Bioimaging
- Fluorescein sodium is extensively used in fluorescence microscopy for visualizing cellular structures. Its ability to bind to proteins allows researchers to label specific cellular components for detailed imaging studies .
3. Tracing in Medical Research
- The compound serves as a tracer for studying blood flow dynamics and tissue perfusion. Its fluorescent properties enable real-time monitoring of physiological processes .
Biochemical Research
1. Molecular Biology
- Labeling Techniques : Fluorescein can be conjugated with antibodies or nucleotides, facilitating the study of protein interactions and gene expression through techniques like fluorescence in situ hybridization (FISH) and enzyme-linked immunosorbent assays (ELISA) .
- Cell Tracking : In cell biology, fluorescein derivatives are used to track cellular processes such as migration and proliferation, providing insights into developmental biology and cancer research .
2. Environmental Studies
- Hydrological Tracing : Fluorescein sodium is utilized as a conservative tracer in hydrological studies to investigate groundwater flow and surface water interactions. It helps identify water leaks and assess environmental impacts .
Industrial Applications
1. UV-Curable Adhesives
- Fluorescein sodium is incorporated into UV-curable adhesives, enhancing their visibility during application and curing processes. These adhesives are used in various applications, including medical devices and electronics .
2. Water Quality Monitoring
- The compound's fluorescent properties make it suitable for detecting water contamination. It is used in tracer studies to monitor water quality and assess the efficacy of treatment processes .
Data Summary Table
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Medical | Fluorescein angiography, topical diagnostics | Real-time imaging of vascular health |
Biochemical Research | Cell tracking, labeling techniques | Enhanced visualization of cellular processes |
Environmental Studies | Hydrological tracing | Identification of groundwater flow |
Industrial | UV-curable adhesives | Improved visibility during application |
Case Studies
Case Study 1: Fluorescein Angiography in Diabetic Retinopathy
A study demonstrated the effectiveness of fluorescein angiography in detecting early signs of diabetic retinopathy. Patients receiving the dye showed significant improvements in diagnostic accuracy compared to traditional methods.
Case Study 2: Environmental Tracing with Fluorescein
In New Zealand, fluorescein was used to trace water flow patterns in a river system affected by agricultural runoff. The study highlighted its utility in identifying pollution sources and informing water management strategies.
Mechanism of Action
Fluorescein (sodium salt) exerts its effects through its ability to absorb light at specific wavelengths (465-490 nm) and emit light at a longer wavelength (520-530 nm). This fluorescence property allows it to be used as a tracer and diagnostic tool. The compound interacts with various molecular targets, including cellular components and biological tissues, enabling its use in imaging and diagnostic applications .
Comparison with Similar Compounds
5-Aminofluorescein (AM-Fluorescein)
- Structural Difference : Incorporates an additional -NH₂ group, increasing its molecular weight (347.3 Da vs. 376.27 Da for fluorescein sodium) and pKa .
- Functional Impact : The cationic charge of AM-Fluorescein under physiological conditions slows intracellular diffusion (fraction recovery: 0.4 vs. 1.0 for fluorescein sodium in FRAP assays) and promotes lysosomal sequestration .
- Applications: Limited in live-cell imaging due to poor recovery but useful for studying lysosomal dynamics.
Halogenated Derivatives: Eosin Y and Rose Bengal
- Structural Modifications : Bromination at positions 2' and 5' (eosin Y) or iodination (rose Bengal) enhances lipophilicity and red-shifts absorption/emission spectra .
- Key Differences :
Fluorescein Isothiocyanate (FITC)
- Functionalization: The isothiocyanate (-NCS) group enables covalent binding to proteins and antibodies, unlike fluorescein sodium’s non-reactive carboxylates .
- Applications: Preferred for immunohistochemistry and flow cytometry, whereas fluorescein sodium is used for passive tracing.
Fluorescein Diacetate
- Pro-Dye Mechanism: Acetylated form is cell-permeable and non-fluorescent until cleaved by intracellular esterases, unlike fluorescein sodium, which fluoresces immediately .
- Applications : Cell viability assays, contrasting with fluorescein sodium’s role in vascular permeability studies.
Cocrystals and Alternative Salts
- Cocrystals : Cocrystallization with coformers (e.g., caffeine) improves thermal stability and solubility compared to fluorescein sodium’s hygroscopic nature .
- Barium Salts : Brominated barium salts (e.g., dibromo fluorescein) reduce lipophilicity for enhanced X-ray contrast in soft tissue imaging .
Data Tables
Table 1: Key Physicochemical Properties
*FITC becomes anionic after conjugation.
Biological Activity
Fluorescein sodium salt is a synthetic dye widely used in various fields, particularly in biological and medical applications due to its intense fluorescence and biocompatibility. This article explores the biological activity of fluorescein sodium salt, focusing on its antibacterial properties, interactions with cellular components, and potential therapeutic applications.
Fluorescein sodium salt (C20H10Na2O5) is known for its vibrant fluorescence, with peak excitation at 495 nm and emission at 520 nm. It exists in a pH-dependent equilibrium, where its fluorescence characteristics can change based on the surrounding environment. The compound has a pKa of approximately 6.4, making it useful for pH measurements in biological systems .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of fluorescein derivatives. A notable research article reported that fluorescein decyl esters exhibit significant antibacterial activity by depolarizing bacterial membranes. These derivatives were tested against Bacillus subtilis, demonstrating a pronounced ability to inhibit bacterial growth through their action as protonophoric uncouplers .
Table 1: Antibacterial Efficacy of Fluorescein Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Tol-mitoFluo | Bacillus subtilis | < 1 µM | Membrane depolarization |
MitoFluo | Bacillus subtilis | 2 µM | Protonophoric uncoupling |
Fluorescein Decyl Ester | Bacillus subtilis | 5 µM | Disruption of membrane potential |
Interaction with Cellular Components
Fluorescein sodium salt demonstrates significant binding affinity to cellular components such as albumin and red blood cells. Upon administration, it rapidly distributes to retinal tissues within seconds, making it an effective tracer in ophthalmic diagnostics . Its metabolism leads to the formation of fluorescein monoglucuronide, which retains some fluorescence properties and circulates in plasma longer than the parent compound .
Photodegradation and Environmental Impact
Fluorescein is sensitive to light and can undergo photodegradation, producing various degradation products including phthalic acid and carbon monoxide. This property is being explored for potential applications in photodynamic therapy (PDT), where light-activated compounds can induce cell death in targeted tissues .
Case Studies
- Ophthalmic Applications : Fluorescein sodium is extensively used in ophthalmology for angiography and identifying corneal abrasions. Its rapid uptake by retinal tissues allows for real-time imaging of blood flow and tissue health.
- Environmental Studies : Research has indicated that fluorescein can be used as a tracer in environmental studies to track water flow and contamination patterns due to its bright fluorescence and low toxicity .
- Antimicrobial Resistance : A study investigated the use of fluorescein derivatives against antibiotic-resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the standard methods for preparing aqueous solutions of fluorescein sodium salt, and how can solubility-related inconsistencies be addressed?
Fluorescein sodium salt is highly soluble in water (≥100 mg/mL) , but variations in solution clarity or fluorescence intensity may arise due to impurities or improper storage. To prepare a stable solution:
- Dissolve the compound in deionized water without heating to avoid degradation.
- Filter the solution if turbidity is observed (e.g., residual sulfate or chloride contaminants) .
- Store in opaque containers at room temperature (RT) to prevent photobleaching .
Q. How can researchers confirm the identity and purity of fluorescein sodium salt in a laboratory setting?
- UV-Vis Spectroscopy : Aqueous solutions exhibit peak absorption at ~490 nm and emission at ~514 nm, characteristic of xanthene fluorophores .
- H-NMR : Validate structural consistency using proton nuclear magnetic resonance (e.g., aromatic proton signals between δ 6.5–8.5 ppm) .
- Purity Tests : Perform sulfate and chloride limit tests as per pharmacopeial standards (e.g., ≤0.48% sulfate via barium chloride turbidity assay) .
Q. What are the key considerations when using fluorescein sodium salt as a fluorescent tracer in vascular permeability studies?
- Concentration Optimization : Use low concentrations (e.g., 1% w/v) to avoid fluorescence quenching .
- pH Sensitivity : Fluorescence intensity diminishes in acidic environments (pH < 5) but recovers upon neutralization .
- In Vivo Stability : Monitor photostability under experimental lighting conditions, as prolonged exposure to UV light degrades signal fidelity .
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo fluorescence measurements of fluorescein sodium salt, and how can they be mitigated?
In vivo applications (e.g., blood-brain barrier permeability studies ) may show reduced fluorescence due to:
- Protein Binding : Serum albumin can quench fluorescence via non-specific interactions .
- Metabolic Clearance : Hepatic OATP-mediated transport may alter bioavailability . Mitigation : Use knockout animal models (e.g., OATP-deficient rodents) or co-administer competitive inhibitors to isolate transport mechanisms .
Q. What experimental designs are recommended for assessing fluorescein sodium salt’s utility in transdermal drug delivery research?
- Follicular Penetration Studies : Apply fluorescein gel (1% in hydroxyethyl cellulose) to skin models with closed follicles using solvent-free varnish to isolate intercellular vs. follicular pathways .
- Quantitative Analysis : Use fluorescence microscopy or spectrofluorometry to measure dye diffusion across stratified layers .
- Controls : Include untreated skin areas and validate results with alternative tracers (e.g., rhodamine B) to rule out artifacts .
Q. How can researchers reconcile conflicting data on fluorescein sodium salt’s photostability across different experimental setups?
Contradictions often stem from:
- Light Source Variability : LED vs. laser excitation sources differ in wavelength stability and irradiance .
- Matrix Effects : Aqueous solutions vs. gel matrices (e.g., hydroxyethyl cellulose) alter dye aggregation and photodegradation rates . Resolution : Standardize light exposure parameters and include inert matrices (e.g., PBS) as controls in comparative studies .
Q. What are the limitations of fluorescein sodium salt in longitudinal in vivo imaging, and what alternatives exist?
- Limitations : Rapid renal excretion (t½ ~30–60 minutes) restricts long-term tracking .
- Alternatives : Conjugate fluorescein to macromolecules (e.g., dextran) or use near-infrared fluorophores (e.g., indocyanine green) for extended circulation .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address batch-to-batch variability in fluorescein sodium salt’s fluorescence efficiency?
- Quality Control : Request Certificates of Analysis (COA) from suppliers to verify purity (>99%) and impurity profiles .
- Normalization : Calibrate fluorescence readings against a reference standard (e.g., fluorescein isothiocyanate) in parallel experiments .
Q. What statistical approaches are suitable for analyzing fluorescein sodium salt’s dose-response relationships in permeability assays?
Properties
IUPAC Name |
disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZHABLJUKPBIE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Na2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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